![molecular formula C18H22F2N2O2 B2674932 N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281137-81-2](/img/structure/B2674932.png)

N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

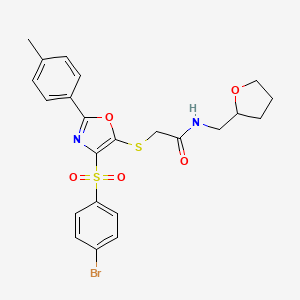

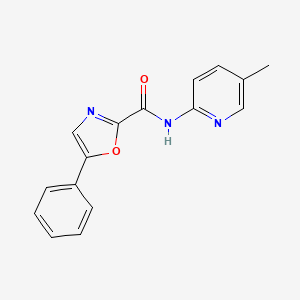

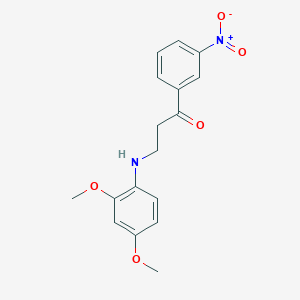

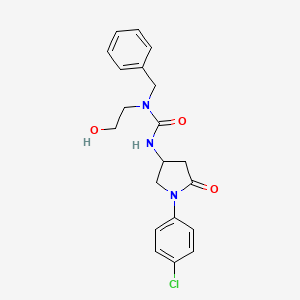

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the prop-2-yn-1-yl group, and the attachment of the difluoromethoxy group to the phenyl ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C17H14F2N4O2. It has a molecular weight of approximately 344.315 Da . The presence of the difluoromethoxy group could introduce interesting electronic effects, which could influence the compound’s reactivity and properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions, while the difluoromethoxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Glycine Transporter 1 Inhibition

Researchers have identified structurally diverse compounds as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), which is crucial for the modulation of central nervous system activity. The development of these inhibitors, including compounds with modifications similar to the chemical structure , indicates a significant interest in targeting GlyT1 for therapeutic applications, highlighting their potential in enhancing glycine concentration in the cerebrospinal fluid and influencing neuropsychiatric disorders (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH) through high-throughput screening signifies another avenue of research. These compounds, by inhibiting sEH, have shown potential in modulating inflammatory processes, which is pivotal in the treatment of various diseases, including cardiovascular diseases and inflammation-related disorders (Thalji et al., 2013).

Anti-inflammatory Applications

Studies on ibuprofen analogs, specifically focusing on N-hydroxy methyl derivatives and their condensed forms with various active hydrogen-containing compounds, reveal potent anti-inflammatory activity. This research underscores the potential of structurally related compounds in developing new anti-inflammatory agents (Rajasekaran et al., 1999).

Microglia Imaging

The development of PET radiotracers for imaging microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), demonstrates the application of piperidine derivatives in neuroinflammation research. These compounds offer noninvasive tools for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019).

Anti-angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential for these compounds in cancer therapy, particularly through mechanisms involving the inhibition of angiogenesis and direct effects on DNA (Kambappa et al., 2017).

Propriétés

IUPAC Name |

N-[[3-(difluoromethoxy)phenyl]methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2/c1-3-9-22-10-7-15(8-11-22)17(23)21(2)13-14-5-4-6-16(12-14)24-18(19)20/h1,4-6,12,15,18H,7-11,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRPTVUCAWZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC(F)F)C(=O)C2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)

![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)